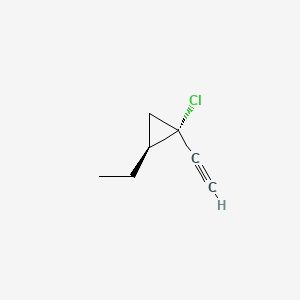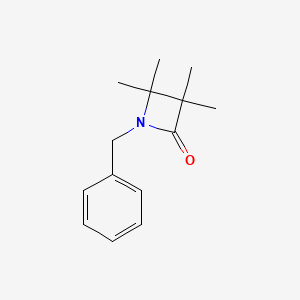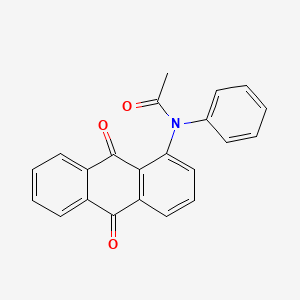
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-phenyl- is a complex organic compound known for its unique structure and properties It features an anthracene core with a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-phenyl- typically involves the reaction of anthracene derivatives with acetamide and phenyl groups under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the anthracene core or the acetamide moiety.
Substitution: Substitution reactions can occur at the phenyl or anthracene rings, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The anthracene core can intercalate with DNA, affecting transcription and replication processes. The phenyl and acetamide groups can interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl-
- Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl-
Uniqueness
Compared to similar compounds, Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
69658-00-0 |
|---|---|
Molecular Formula |
C22H15NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C22H15NO3/c1-14(24)23(15-8-3-2-4-9-15)19-13-7-12-18-20(19)22(26)17-11-6-5-10-16(17)21(18)25/h2-13H,1H3 |
InChI Key |
QGHYNUPOZRGFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


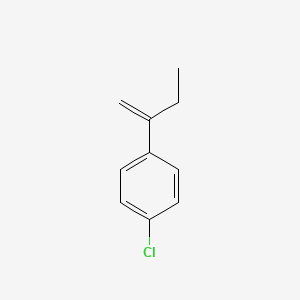

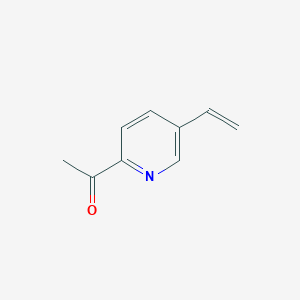
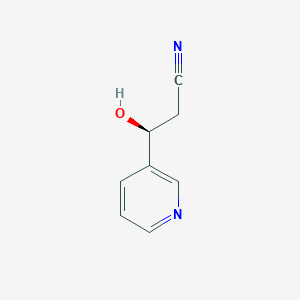
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
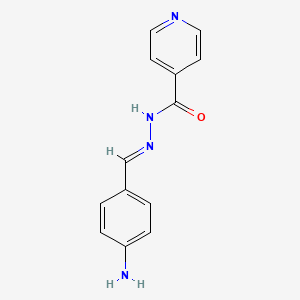

![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
